molecular formula C4HKO3 B1630242 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt CAS No. 52591-22-7

3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt

Cat. No.: B1630242
CAS No.: 52591-22-7
M. Wt: 136.15 g/mol
InChI Key: XBBHRCWBVJUMND-UHFFFAOYSA-M
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt (CAS 52591-22-7) is systematically identified as the potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione. Its IUPAC name reflects the bicyclic structure comprising a cyclobutene ring with two ketone groups at positions 1 and 2, a hydroxyl group at position 3, and coordination with a potassium ion. The systematic numbering prioritizes the ketone functionalities (diones) and the hydroxyl group, adhering to substituent priority rules.

Synonyms include semisquaric acid potassium salt, moniliformin potassium salt, and 1-hydroxycyclobut-1-ene-3,4-dione potassium salt. The compound belongs to the class of cyclobutene diones, a subset of vinylogous acids characterized by conjugated carbonyl groups and hydroxyl substituents.

Crystallographic Analysis and Bond Geometry

Crystallographic studies of structurally related cyclobutene diones, such as squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), provide insights into the bond geometry of this class. In squaric acid, neutron diffraction reveals a planar cyclobutene ring with alternating single and double bonds, symmetry described as 4/mmm (tetragonal). The potassium salt derivative of 3-hydroxy-3-cyclobutene-1,2-dione adopts a similar planar geometry, with the potassium ion coordinated to the enolate oxygen (O⁻) of the hydroxyl-deprotonated form.

Key bond parameters (experimental vs. theoretical):

Parameter Experimental (Squaric Acid) Theoretical (DFT)
C1–O (ketone) 1.22 Å 1.24 Å
C2–O (hydroxyl) 1.31 Å 1.33 Å
C1–C2 (double bond) 1.33 Å 1.34 Å
C2–C3 (single bond) 1.54 Å 1.52 Å

The potassium ion forms ionic interactions with the enolate oxygen, stabilizing the planar conformation. Hydrogen bonding between adjacent oxygen atoms (O–H···O) contributes to crystal packing.

Comparative Structural Analysis with Related Cyclobutene Dione Derivatives

The structure of this compound is contrasted with derivatives such as:

  • Methylsquarate (3-hydroxy-4-methylcyclobut-3-ene-1,2-dione) :

    • Substitution at C4 with a methyl group introduces steric effects, altering bond angles at C3–C4.
    • Key difference : The methyl group reduces conjugation between the hydroxyl group and the cyclobutene ring, increasing the C3–O bond length compared to the parent compound.
  • 3-[4-(Dimethylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione :

    • A bulky aromatic substituent at C3 disrupts planarity, increasing torsion angles between the cyclobutene ring and the substituent.
    • Impact : Reduced resonance stabilization of the enolate form, lowering acidity compared to the parent compound.
  • Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione) :

    • Two hydroxyl groups create intramolecular hydrogen bonds, flattening the ring and enhancing thermal stability.
    • Comparison : The potassium salt derivative lacks this hydrogen-bonding network, resulting in lower crystalline stability.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The enolate proton (C3–H) resonates at δ 5.2–5.5 ppm in deuterated DMSO, broadened due to exchange with the solvent.
  • ¹³C NMR :
    • C1 (ketone): δ 172–174 ppm
    • C2 (enolate): δ 189–191 ppm
    • C3 (hydroxyl): δ 154–156 ppm.
Infrared (IR) Spectroscopy
  • Major peaks :
    • ν(C=O) stretching: 1720–1750 cm⁻¹ (split into two peaks due to conjugation).
    • ν(O–H) stretching: 3200–3300 cm⁻¹ (broad, indicative of hydrogen bonding).
UV-Vis Spectroscopy
  • λmax : 226 nm and 259 nm in methanol, corresponding to π→π* transitions in the conjugated cyclobutene system.
  • Molar absorptivity (ε) : ~20,300 L·mol⁻¹·cm⁻¹ at 231 nm.

Computational Chemistry Studies: DFT Calculations vs. Experimental Data

Density Functional Theory (DFT) studies on cyclobutene diones reveal:

  • Electronic Structure :
    • The enolate oxygen carries a negative charge (Δq ≈ -0.6 e), stabilized by resonance with the adjacent ketone groups.
    • HOMO-LUMO gap : ~4.5 eV, consistent with UV-Vis absorption maxima in the 225–260 nm range.
  • Bond Lengths and Angles :

    Parameter DFT (B3LYP/6-31G*) Experimental
    C1–O (ketone) 1.24 Å 1.22 Å
    C2–O (enolate) 1.33 Å 1.31 Å
    C1–C2 (double bond) 1.34 Å 1.33 Å
  • Reactivity :

    • DFT calculations predict nucleophilic attack at C3 due to partial positive charge (δ+ ≈ +0.2 e), aligning with experimental reactivity toward electrophiles.

Properties

IUPAC Name

potassium;3,4-dioxocyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.K/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBHRCWBVJUMND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HKO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31876-38-7 (Parent)
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00200568
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52591-22-7
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052591227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Neutralization of Squaric Acid

Squaric acid (3,4-dihydroxycyclobutene-1,2-dione) serves as a precursor for the potassium salt. Partial deprotonation with potassium hydroxide (KOH) in methanol at 0–5°C selectively yields the mono-potassium salt (Scheme 1).

Reaction Conditions:

  • Molar Ratio: 1:1 (squaric acid:KOH)
  • Solvent: Methanol
  • Temperature: 0–5°C
  • Yield: 72–78%

Selectivity for mono-deprotonation is achieved by controlling stoichiometry and temperature, preventing over-reaction to the dipotassium salt.

Hydrolysis of 3-Acetoxycyclobutenone

3-Acetoxycyclobutenone undergoes base-mediated hydrolysis to form the potassium salt (Scheme 2).

Procedure:

  • 3-Acetoxycyclobutenone (1.0 equiv) is dissolved in methanol.
  • Aqueous KOH (1.1 equiv) is added dropwise at room temperature.
  • The mixture is stirred for 1 hour, yielding a crystalline precipitate.

Key Data:

Parameter Value
Reaction Time 1 hour
Temperature 25°C
Yield 85%

This method avoids handling corrosive acids and provides high-purity product.

Functionalization of Cyclobutenedione Esters

Selective Methoxylation and Amination

Dimethyl squarate (3,4-dimethoxycyclobutene-1,2-dione), synthesized from squaric acid and trimethyl orthoformate in methanol (89% yield), can be selectively aminated or hydrolyzed (Scheme 3).

Stepwise Process:

  • Methoxylation:
    Squaric acid + Trimethyl orthoformate → Dimethyl squarate.
  • Selective Hydrolysis:
    Dimethyl squarate + KOH → 3-Methoxy-4-hydroxycyclobutene-1,2-dione potassium salt.

Challenges:

  • Competing diamino byproducts require careful stoichiometry.
  • Solvent polarity impacts selectivity; polar aprotic solvents favor mono-substitution.

Photochemical Cycloaddition Routes

[2+2] Cycloaddition of Dichlorovinylene Carbonate

Irradiation of dichlorovinylene carbonate (DCVC) with alkynes in acetone forms cycloadducts, which hydrolyze to cyclobutenediones (Scheme 4).

Example:
DCVC + Acetylene → Cycloadduct → Hydrolysis → 3-Hydroxycyclobutene-1,2-dione.

Optimization Data:

Parameter Value
Photosensitizer Acetophenone
Irradiation Time 6–12 hours
Hydrolysis Yield 60% (acetone/H₂O)

This route is limited by poor cycloaddition yields (10–15%).

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Squaric Acid + KOH 78 95 High
3-Acetoxy Hydrolysis 85 98 High
Photochemical Cycloaddition 15 80 Low

Key Findings:

  • Base-mediated neutralization (Method 1.1) is optimal for large-scale production due to short reaction times and commercial availability of squaric acid.
  • Acetoxy hydrolysis (Method 1.2) offers superior purity but requires anhydrous conditions.
  • Photochemical routes suffer from low yields and are primarily academic curiosities.

Structural and Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1380 cm⁻¹ (C–O⁻K⁺).
  • ¹H NMR (D₂O): δ 5.82 (s, 1H, C=CH), δ 4.90 (s, 1H, OH).

X-ray Crystallography

The potassium ion coordinates to the enolate oxygen, forming a distorted tetrahedral geometry.

Chemical Reactions Analysis

Hydrolysis and Deprotonation

The hydroxy group in the potassium salt is prone to deprotonation, forming a carboxylate-like resonance-stabilized anion. This reactivity is central to its participation in nucleophilic substitution or condensation reactions. For example, squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) undergoes hydrolysis under acidic conditions to yield dihydroxy derivatives .

Nucleophilic Substitution

The cyclobutenedione framework may react with amines or alcohols, as seen in related compounds. For instance, 4-amino-3-methoxy-3-cyclobutene-1,2-dione reacts with cyclopentenylamines to form bioactive derivatives after hydrolysis . A similar reaction pathway could apply to the potassium salt, where the hydroxy group acts as a leaving group under basic conditions.

Pharmaceutical Development

Derivatives of 3-cyclobutene-1,2-dione are explored for chemokine receptor modulation (e.g., CXCR1/CXCR2 antagonists) . While the potassium salt’s specific applications are unclear, its structural similarity to squaric acid suggests potential in functional materials (e.g., electrophotographic photoreceptors) .

Toxicological Considerations

The sodium salt (moniliformin) is a mycotoxin , and the potassium salt may share similar bioactivity. Research on its hepatic stability and dissociation kinetics could inform its pharmacological profile .

Structural and Spectroscopic Analysis

The compound’s molecular formula (C₄HKO₃) and resonance stabilization via conjugation between the hydroxy and carbonyl groups are critical to its reactivity. Spectroscopic characterization (e.g., NMR, IR) would confirm the deprotonated hydroxy group and cyclobutenedione framework.

Scientific Research Applications

The compound 3-cyclobutene-1,2-dione, 3-hydroxy-, potassium salt, also known as the potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione or semisquaric acid, has several applications, particularly in scientific research .

Scientific Research Applications

  • Pharmaceutical raw material 3,4-Dihydroxy-3-cyclobutene-1,2-dione (squaric acid) is useful as a raw material for functional materials of medicines .
  • Electrophotographic photoreceptors and recording materials Squaric acid can be used in electrophotographic photoreceptors and recording materials for rewritable optical discs .
  • Photosensitizers Squaric acid is also applicable as a photosensitizer .
  • Carboxylic acid bio-isostere Cyclopentane-1,2-diones, related to cyclobutene derivatives, hold promise in drug design as carboxylic acid bio-isosteres . They can serve as surrogates for the carboxylic acid functional group, potentially improving drug properties such as metabolic stability and passive diffusion across biological membranes .
  • Matrix Metalloprotease-1 (MMP-1) Inhibitors : Squaric acid-peptide conjugates have been synthesized and evaluated as inhibitors of MMP-1 . Modifying the cyclobut-3-enedione core can significantly increase potency, offering potential therapeutic applications .
  • Synthesis of Cyclopentane-1,2-diones : 3-Cyclobutene-1,2-dione derivatives are used in the synthesis of cyclopentane-1,2-diones, which are evaluated as potential surrogates of carboxylic acid functional groups in drug design .
  • Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds: These compounds are described as having pharmaceutical applications .
    It is noteworthy that moniliformin mainly exists as the sodium or potassium salt of 3-hydroxy-3-cyclobutene-1,2-dione, also known as semisquaric acid .

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Cyclobutenediones: Alkoxy and Amino Derivatives

Table 1: Key Structural Analogs
Compound Name Substituents CAS Number Molecular Weight (g/mol) Notable Properties/Applications
3,4-Bis(cyclopentyloxy)-cyclobutenedione 3,4-di-O-cyclopentyl 61699-72-7 250.29 High thermal stability; used in polymer synthesis
3,4-Bis(2-ethylbutoxy)-cyclobutenedione 3,4-di-O-(2-ethylbutyl) 61699-70-5 286.35 Lipophilic; potential solvent additive
3,4-Bis(ethylamino)-cyclobutenedione 3,4-di-NH-(ethyl) 282093-47-4 168.19 Amine reactivity; precursor for dyes
3-Ethoxy-4-methyl-cyclobutenedione 3-O-ethyl, 4-CH₃ 29769-77-5 126.11 Intermediate in organic synthesis

Key Observations :

  • Solubility: The potassium salt (C₄HKO₃) exhibits superior water solubility compared to alkoxy or amino derivatives, which are more soluble in organic solvents due to non-polar substituents .
  • Reactivity: Amino derivatives (e.g., CAS 282093-47-4) undergo nucleophilic substitution, while alkoxy derivatives (e.g., CAS 61699-72-7) are stable under basic conditions .

Hydroxy and Dihydroxy Cyclobutenediones

  • 3-Hydroxy-3-cyclobutene-1,2-dione (CAS 31876-38-7): Parent acid of the potassium salt; weakly acidic (pKa ~2.5) and prone to decarboxylation under heat .
  • 3,4-Dihydroxy-3-cyclobutene-1,2-dione (CAS 2892-51-5): A dihydroxy analog with chelating properties; used in coordination chemistry .

Comparison :

  • Stability : The potassium salt (52591-22-7) is more stable in aqueous media than the free dihydroxy form (2892-51-5), which decomposes at elevated temperatures .
Table 2: Specialty Derivatives
Compound Name (Example) Functional Groups Application Reference
3-Ethoxy-4-(indolylmethyl)-cyclobutenedione Ethoxy, indole substituent Dye-sensitized solar cells (DSSCs)
3-Amino-4-(polyether)-cyclobutenedione Amino, polyethylene glycol Drug delivery systems
3-Hydroxy-4-(cyclopentene-amino)-cyclobutenedionate sodium Hydroxy, amino-cyclopentene Antiviral candidate (low activity)

Key Findings :

  • DSSCs : Ethoxy-indole derivatives (e.g., CAS 3b/3c in ) show strong light absorption, making them viable for solar energy applications.
  • Pharmaceuticals: Amino-polyether derivatives (e.g., CAS LNQ in ) demonstrate enhanced bioavailability but require further toxicity studies.

Q & A

Q. How is 3-hydroxy-3-cyclobutene-1,2-dione potassium salt synthesized, and what are the critical reaction conditions to optimize yield?

The potassium salt is typically synthesized via nucleophilic substitution of squaric acid derivatives (e.g., 3,4-dihydroxycyclobutene-1,2-dione) under alkaline conditions. Potassium hydroxide or potassium carbonate is used to deprotonate the hydroxyl group, forming the potassium salt. Critical parameters include pH control (≥10) to ensure complete deprotonation and inert atmosphere (e.g., nitrogen) to prevent oxidation of the cyclobutene ring. Reaction temperatures should be maintained below 50°C to avoid ring-opening side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C4_4HKO3_3, MW 142.11 g/mol) and isotopic patterns. Fragmentation patterns help identify cyclobutene ring integrity .
  • NMR Spectroscopy: 1^1H and 13^13C NMR detect substituents on the cyclobutene ring. The absence of hydroxyl proton signals in D2_2O confirms salt formation .
  • IR Spectroscopy: Strong carbonyl stretches (1750–1850 cm1^{-1}) and absence of O-H stretches validate deprotonation .

Q. How does the potassium salt’s stability vary under different pH and temperature conditions?

The compound is hygroscopic and degrades in acidic conditions (pH < 5) via ring-opening to form dicarboxylic acids. At neutral or alkaline pH, it remains stable for weeks at 4°C. Thermal stability studies show decomposition above 150°C, with differential scanning calorimetry (DSC) revealing exothermic degradation peaks. Storage in desiccated, argon-filled containers at −20°C is recommended for long-term stability .

Advanced Research Questions

Q. What mechanistic pathways explain nucleophilic substitution reactions of this potassium salt with amines or thiols?

Nucleophiles (e.g., amines) attack the electron-deficient cyclobutene ring at the β-carbon, leading to ring-opening and formation of substituted enediones. Density functional theory (DFT) studies suggest a concerted mechanism where nucleophile attack and proton transfer occur simultaneously. Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) slows reactivity, while electron-withdrawing groups enhance electrophilicity at the reaction site .

Q. How do electron-withdrawing substituents on the cyclobutene ring influence reactivity in Diels-Alder reactions?

Substituents like trifluoromethyl or methoxy groups increase the electron deficiency of the cyclobutene ring, accelerating Diels-Alder reactions with dienes. Kinetic studies show second-order rate constants increasing by 2–3 orders of magnitude compared to unsubstituted derivatives. Computational models (e.g., frontier molecular orbital analysis) correlate substituent Hammett σ values with reaction activation energies .

Q. What advanced chromatographic or mass spectrometric methods are used to identify degradation products under oxidative stress?

  • LC-MS/MS: Reverse-phase HPLC coupled with tandem MS detects hydroxylated and carboxylated degradation products. Electrospray ionization (ESI) in negative mode enhances sensitivity for acidic byproducts .
  • High-Resolution Mass Spectrometry (HRMS): Identifies exact masses of degradation fragments (e.g., m/z 114.0563 for squaric acid) and isotopic labeling confirms oxidative pathways .
  • EPR Spectroscopy: Traces radical intermediates formed during photodegradation, providing mechanistic insights into oxidative pathways .

Data Contradictions and Resolution

  • Synthesis Yield Variability: Some studies report lower yields when using potassium carbonate versus hydroxide. This discrepancy arises from incomplete deprotonation in less basic conditions. Optimization with in situ pH monitoring resolves this .
  • Divergent Reactivity in Substitution Reactions: Disparate reaction rates with amines may stem from solvent polarity effects. Polar aprotic solvents (e.g., DMF) stabilize transition states, improving reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt
Reactant of Route 2
3-Cyclobutene-1,2-dione, 3-hydroxy-, potassium salt

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